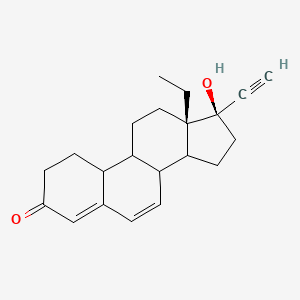

6,7-Dehydro Levonorgestrel

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H26O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,13,16-19,23H,3,6,8-12H2,1H3/t16?,17?,18?,19?,20-,21-/m0/s1 |

InChI Key |

VEBCUBZTPWFSKE-AYSFWYFTSA-N |

Isomeric SMILES |

CC[C@]12CCC3C4CCC(=O)C=C4C=CC3C1CC[C@]2(C#C)O |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O |

Origin of Product |

United States |

Stereochemical Considerations in 6,7 Dehydro Levonorgestrel Research

Conformational Analysis of the Polycyclic Steroid Skeleton Incorporating the 6,7-Dienone System

The A-ring, being saturated, generally maintains a chair conformation. The C-ring, containing the C-7 double bond, is also pushed into a distorted half-chair or sofa conformation. The D-ring, a five-membered ring, typically exists in an envelope or half-chair conformation. mdpi.com The fusion of these rings in a trans configuration across the B/C and C/D junctions is a key characteristic of the steroid backbone. libretexts.orgslideshare.net

Computational methods like molecular mechanics and density functional theory (DFT) are used to predict the most stable conformations of steroidal dienones. mdpi.com These theoretical predictions are often validated by experimental data from X-ray crystallography of similar compounds, which confirms the flattening of the B and C rings due to the conjugated double bond system. nih.gov

Impact of Stereoisomerism on Chemical Reactivity and Synthetic Outcomes

For example, the catalytic hydrogenation of the 6,7-double bond can occur from either the α-face or the β-face of the molecule, resulting in different stereoisomers. numberanalytics.com The catalyst's approach is often directed to the less sterically hindered face, but the specific outcome can be controlled by the choice of catalyst and reaction conditions. numberanalytics.com

Epoxidation reactions of the double bonds are also under stereoelectronic control. The selectivity for one face over the other is influenced by the accessibility of the double bonds, with the α-face generally being more open to attack. However, nearby functional groups can direct reagents to the β-face through non-covalent interactions.

The existing chiral centers in the molecule (at C-8, C-9, C-10, C-13, and C-14) exert a strong influence on the stereochemical outcome of reactions at adjacent positions. nih.gov This inherent chirality is a key consideration in planning synthetic strategies. numberanalytics.com

Chiral Synthesis Approaches to Steroidal Dienones

The synthesis of enantiomerically pure steroidal dienones like 6,7-Dehydro Levonorgestrel (B1675169) is a significant challenge. Historically, many syntheses have started from naturally occurring steroids, such as diosgenin (B1670711) or cholesterol, which already possess the correct stereochemistry at several chiral centers. This "chiral pool" approach preserves the existing stereochemistry throughout the synthesis.

More modern approaches utilize asymmetric catalysis to establish key stereocenters. youtube.com For instance, asymmetric hydrogenation or asymmetric aldol (B89426) reactions can create the desired stereochemistry in crucial intermediates during the total synthesis of steroids. numberanalytics.com The field of organocatalysis has also provided powerful tools for the enantioselective construction of the steroid skeleton. nih.gov

A major hurdle in the synthesis of 6,7-Dehydro Levonorgestrel is the controlled introduction of the C-13 angular methyl group and the C-17 side chain. This is often accomplished through stereoselective alkylation reactions, where the existing stereocenters guide the incoming chemical group.

| Synthesis Strategy | Description | Key Stereochemical Control Element |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | The inherent stereochemistry of the starting material. numberanalytics.com |

| Asymmetric Catalysis | Employs chiral catalysts to induce enantioselectivity in key bond-forming reactions. | Chiral ligands on metal catalysts or chiral organocatalysts. numberanalytics.comnih.gov |

| Substrate Control | The existing stereocenters in the substrate direct the stereochemical outcome of a reaction. | Steric and electronic properties of the chiral substrate. nih.gov |

| Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction, and is later removed. | The chiral auxiliary. nih.gov |

Stereochemical Implications in Biological Receptor Interactions

The specific three-dimensional shape of 6,7-Dehydro Levonorgestrel is crucial for its ability to bind to and interact with biological targets like the progesterone (B1679170) receptor (PR) and other steroid hormone receptors. nih.govwikipedia.org The binding pocket of these receptors is itself chiral and highly specific, meaning that only a molecule with the correct stereochemistry can fit properly and trigger a biological response. nih.govoup.com

For instance, the enantiomer of naturally occurring levonorgestrel, ent-levonorgestrel, is biologically inactive because it cannot bind effectively to the progesterone receptor, underscoring the critical importance of the absolute configuration of the chiral centers.

Molecular modeling and docking studies are used to visualize and analyze the interactions between steroidal ligands and their receptors. nih.gov These studies reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that hold the ligand-receptor complex together. nih.gov The stereochemistry of 6,7-Dehydro Levonorgestrel dictates the precise positioning of key functional groups, such as the ketone at C-3 and the hydroxyl group at C-17, which often form essential hydrogen bonds with the receptor. nih.gov The modified conformation of the B-ring in the dienone system can also affect how the ligand is accommodated within the LBD, potentially leading to a different pharmacological profile compared to levonorgestrel. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques for Steroid Dienones

Chromatographic Methodologies for Isolation, Separation, and Purity Assessment

Chromatography is the cornerstone of steroid analysis, providing powerful means to separate complex mixtures and assess the purity of individual compounds.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of steroids due to its high resolution, specificity, and accuracy. nih.gov For 6,7-Dehydro Levonorgestrel (B1675169), reverse-phase HPLC is typically employed to determine its purity, often in the context of analyzing the bulk drug substance Levonorgestrel for related substances. lgcstandards.comesschemco.comallmpus.com

The method generally involves a C18 column, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used in either an isocratic or gradient elution mode to achieve optimal separation from the parent compound and other impurities. nih.govhumanjournals.com The conjugated dienone system in 6,7-Dehydro Levonorgestrel results in a distinct chromophore that allows for sensitive detection using a UV spectrophotometer, typically at wavelengths around 254 nm. humanjournals.com Purity levels for commercially available reference standards of this compound are commonly reported to be above 95% as determined by HPLC. lgcstandards.comallmpus.com

Table 1: Typical HPLC Parameters for Steroid Dienone Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reverse-Phase C18 (e.g., 100mm x 2.1mm, 3 µm) nih.gov |

| Mobile Phase | Gradient of Water and Acetonitrile or Methanol nih.govhumanjournals.com |

| Detector | UV Spectrophotometer (e.g., 254 nm) humanjournals.com |

| Flow Rate | 0.4 - 1.0 mL/min nih.gov |

| Temperature | Ambient or controlled (e.g., 40°C) nih.gov |

This table is interactive and can be sorted by column.

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool for the preliminary analysis of steroids. bioline.org.brnih.gov It is frequently used to monitor the progress of chemical reactions, identify fractions during purification, and perform initial purity checks. nih.gov In the context of 6,7-Dehydro Levonorgestrel, TLC on silica (B1680970) gel plates can effectively separate it from the more polar Levonorgestrel.

A mobile phase of relatively low polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is used to develop the plate. nih.gov The non-polar nature of the steroid backbone, combined with the specific polarity contributions of the ketone and hydroxyl groups, dictates the retention factor (Rf) of each compound. Visualization is typically achieved under UV light, where the conjugated dienone system of 6,7-Dehydro Levonorgestrel allows it to be seen as a dark spot on a fluorescent background. bioline.org.br

Table 2: Illustrative TLC Systems for Steroid Separation

| Component | System Example |

|---|---|

| Stationary Phase | Silica Gel 60 F-254 nih.gov |

| Mobile Phase | Hexane:Ethyl Acetate (8.5:1.5, v/v) nih.gov |

| Visualization | UV light at 254 nm or chemical staining reagents bioline.org.br |

This table is interactive and can be sorted by column.

Mass Spectrometry-Based Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of steroid molecules. When coupled with a chromatographic separation technique, it offers unparalleled sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of steroids and their metabolites in complex matrices. nih.govcdc.gov While specific methods for 6,7-Dehydro Levonorgestrel are not extensively published, the well-established methods for its parent compound, Levonorgestrel, provide a clear blueprint. nih.govresearchgate.netnih.gov

In a typical LC-MS/MS analysis, the compound is first separated by HPLC and then introduced into the mass spectrometer. Heated electrospray ionization (HESI) in positive mode is commonly used to generate the protonated molecular ion [M+H]⁺. nih.gov For 6,7-Dehydro Levonorgestrel (C₂₁H₂₆O₂), the expected parent ion would have an m/z ratio corresponding to its molecular weight of 310.43 plus a proton. clearsynth.comlgcstandards.com In the tandem MS stage, this parent ion is fragmented, and a specific daughter ion is monitored. This parent-to-daughter transition is highly specific and allows for definitive identification and precise quantification, even at picogram-per-milliliter levels. nih.gov

Table 3: Projected LC-MS/MS Parameters for 6,7-Dehydro Levonorgestrel

| Parameter | Projected Setting |

|---|---|

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Polarity nih.gov |

| Parent Ion (Q1) | m/z ~311.2 [M+H]⁺ (Calculated for C₂₁H₂₆O₂) |

| Fragment Ion (Q3) | Specific daughter ion resulting from fragmentation |

| Collision Gas | Argon |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

This table is interactive and can be sorted by column.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of molecular structure.

The structural identity of 6,7-Dehydro Levonorgestrel is definitively confirmed using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. allmpus.com The presence of the double bond between carbons 6 and 7 creates characteristic signals in both the proton and carbon spectra that distinguish it from Levonorgestrel.

In the ¹H NMR spectrum, the key features would be the appearance of signals in the olefinic region (typically δ 5.5-6.5 ppm) corresponding to the vinyl protons at C6 and C7. The signal for the C4 vinyl proton would also be present, as in Levonorgestrel. In the ¹³C NMR spectrum, new signals corresponding to the sp²-hybridized carbons C6 and C7 would be observed, while the signals for the sp³ carbons at these positions in Levonorgestrel would be absent. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, confirming the complete and exact structure of the molecule.

Table 4: Predicted Characteristic NMR Chemical Shifts (δ) for 6,7-Dehydro Levonorgestrel in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Structural Assignment |

|---|---|---|

| ¹H | ~ 6.2 | Vinylic Proton (C6 or C7) |

| ¹H | ~ 5.9 | Vinylic Proton (C7 or C6) |

| ¹H | ~ 5.8 | Vinylic Proton (C4) |

| ¹H | ~ 2.6 | Ethynyl Proton (C21) |

| ¹H | ~ 0.9 | Ethyl Group Methyl Protons (C18) |

| ¹³C | ~ 199 | Carbonyl Carbon (C3) |

| ¹³C | ~ 160 | Olefinic Carbon (C5) |

| ¹³C | ~ 125-130 | Olefinic Carbons (C6, C7) |

| ¹³C | ~ 124 | Olefinic Carbon (C4) |

| ¹³C | ~ 80-90 | Acetylenic Carbons (C20, C21) |

This table is interactive and can be sorted by column. Note: These are predicted values based on the structure and general steroid data; actual values may vary.

Table of Mentioned Compounds

| Compound Name |

|---|

| 6,7-Dehydro Levonorgestrel |

| Levonorgestrel |

| Levonorgestrel EP Impurity M |

| Testosterone |

| Hexane |

| Ethyl Acetate |

| Acetonitrile |

| Methanol |

This table is interactive and can be sorted by column.

X-ray Crystallography for Absolute Stereochemical Determination of Steroid Dienones

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and, crucially for chiral molecules like steroid dienones, the absolute stereochemistry of all stereogenic centers. The determination of the absolute configuration is paramount in pharmaceutical sciences, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the geometric arrangement and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise spatial coordinates of each atom are determined, revealing the molecule's absolute structure.

For chiral molecules, the determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). When the X-ray wavelength used is near the absorption edge of one of the atoms in the crystal, the scattering factor for that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of the diffraction spots (hkl) and their inverse (-h-k-l) are equal for centrosymmetric structures. In non-centrosymmetric crystals of a single enantiomer, the differences in intensity between these Bijvoet pairs can be measured and used to determine the absolute configuration of the molecule. The Flack parameter is a commonly used value in crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry, with a value close to zero for the correct enantiomer.

A seminal study on the crystal structure of the (+)-form of norgestrel (B7790687) (dextronorgestrel) was published by N. J. DeAngelis and colleagues in 1975. drugfuture.com This research provided the definitive absolute configuration of the molecule, which by extension, confirms the absolute stereochemistry of levonorgestrel.

The crystallographic data obtained from this study are summarized in the table below.

| Crystallographic Parameter | Value for (+)-Norgestrel |

| Chemical Formula | C₂₁H₂₈O₂ |

| Molecular Weight | 312.45 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 7.654(2) Å |

| b | 11.531(3) Å |

| c | 20.280(5) Å |

| Volume | 1789.5 ų |

| Z | 4 |

| Density (calculated) | 1.16 g/cm³ |

| Radiation | Cu Kα (λ = 1.5418 Å) |

Data sourced from DeAngelis, N. J., et al. (1975). drugfuture.com

The space group P2₁2₁2₁ is a non-centrosymmetric space group, which is a prerequisite for a chiral molecule to crystallize as a single enantiomer. The determination of the absolute configuration in this study allowed for the unambiguous assignment of the stereochemistry at all chiral centers of the steroid nucleus. This foundational crystallographic work on norgestrel has been instrumental in the structural understanding of this class of synthetic progestins.

6,7 Dehydro Levonorgestrel As a Chemical Intermediate in Advanced Steroid Synthesis

Precursor Role in the Synthesis of Novel Steroid Analogs and Derivatives

The introduction of a double bond at the 6,7-position of the levonorgestrel (B1675169) steroid nucleus renders the molecule a versatile precursor for a variety of novel steroid analogs. This unsaturation provides a reactive site for numerous chemical transformations that are not readily achievable with the saturated parent compound, Levonorgestrel. For instance, the 6,7-dehydro moiety can be targeted for reactions such as epoxidation, hydroxylation, and hydrogenation, leading to new classes of steroid derivatives with potentially unique biological activities.

A key synthetic strategy involves the 6,7-dehydrogenation of a starting steroid to create an intermediate like 6,7-Dehydro Levonorgestrel. google.com This intermediate can then undergo subsequent reactions. For example, epoxidation of the 6,7-double bond can yield a 6,7-epoxy steroid compound. This epoxide is a highly useful intermediate itself, susceptible to ring-opening reactions to introduce functionalities at the C6 and C7 positions, such as hydroxyl groups, leading to the synthesis of 7-hydroxy steroid compounds. google.com The synthesis of aza-steroids, which have shown antiproliferative effects, often begins with precursor ketones that can be modified to introduce nitrogen into the steroid framework, a process that could conceptually start from an unsaturated intermediate like 6,7-Dehydro Levonorgestrel. mdpi.com

Enzymatic modifications also represent a powerful tool for transforming steroid scaffolds. rsc.org Enzymes such as hydroxylases can introduce hydroxyl groups at specific positions, and the presence of the 6,7-double bond in 6,7-Dehydro Levonorgestrel could influence the regioselectivity of such enzymatic reactions, potentially leading to novel hydroxylated derivatives that are difficult to obtain through traditional chemical synthesis. rsc.org

Scaffold Utility for Structural Diversification and Library Generation

The core structure of 6,7-Dehydro Levonorgestrel serves as an excellent scaffold for structural diversification and the generation of steroid-based chemical libraries. In drug discovery, the ability to rapidly generate a multitude of structurally related compounds is crucial for identifying new lead candidates. The reactivity of the 6,7-double bond allows for a divergent synthetic approach, where a single intermediate can be used to produce a wide array of derivatives.

Starting from the 6,7-Dehydro Levonorgestrel scaffold, chemists can introduce a variety of functional groups around the steroid's B-ring. This structural diversification is key to exploring the chemical space around the parent molecule and probing interactions with biological targets. For example, modifying the scaffold could lead to compounds that act as Selective Estrogen Receptor Modulators (SERMs) or interact with other nuclear receptors. mdpi.com The generation of a library of such compounds allows for high-throughput screening to identify molecules with desired biological profiles.

The process of creating such libraries often involves parallel synthesis techniques where the 6,7-Dehydro Levonorgestrel scaffold is subjected to a range of reagents and reaction conditions to produce a collection of distinct molecules. The resulting library of novel steroid derivatives can then be screened for various biological activities, accelerating the discovery of new therapeutic agents.

Development of Reference Standards and Impurity Profiling in Pharmaceutical Synthesis

In the synthesis of pharmaceutical-grade Levonorgestrel, impurities can arise through various side reactions. 6,7-Dehydro Levonorgestrel is recognized as a significant process-related impurity. allmpus.comallmpus.com It is officially listed as "Levonorgestrel EP Impurity M" in the European Pharmacopoeia. allmpus.comallmpus.comesschemco.com The presence and quantity of such impurities must be strictly controlled to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). manasalifesciences.comnih.gov

To achieve this control, highly purified reference standards of 6,7-Dehydro Levonorgestrel are required. lgcstandards.comsigmaaldrich.com These standards are used in analytical methods, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the amount of this specific impurity in batches of Levonorgestrel. allmpus.commanasalifesciences.com The availability of certified reference materials allows pharmaceutical manufacturers to validate their analytical methods and perform routine quality control testing, ensuring compliance with regulatory standards. manasalifesciences.comsigmaaldrich.com

The table below details the chemical identifiers for 6,7-Dehydro Levonorgestrel, which is crucial for its role as a reference standard.

| Identifier | Value | Source(s) |

| Chemical Name | (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,6-dien-20-yn-3-one | allmpus.comallmpus.com |

| Synonyms | Norgestrel (B7790687) 6(7)-Dehydro Impurity, Δ6-Levonorgestrel, Levonorgestrel EP Impurity M | allmpus.comallmpus.comesschemco.com |

| CAS Number | 51087-61-7 | allmpus.comallmpus.comesschemco.comlgcstandards.com |

| Molecular Formula | C₂₁H₂₆O₂ | allmpus.comallmpus.comesschemco.com |

| Molecular Weight | 310.43 g/mol | allmpus.comallmpus.com |

Structure-Activity Relationship (SAR) Studies in Dehydrogenated Steroids and Their Derivatives

Furthermore, dehydrogenation can influence the metabolic fate of a steroid. Introducing a C1-C2 double bond, for example, is known to increase metabolic stability against enzymes like 5α-reductase. wikipedia.org Similarly, the 6,7-double bond in 6,7-Dehydro Levonorgestrel could alter its susceptibility to metabolic enzymes, such as hydroxylases, which are key in steroid metabolism. nih.govnih.gov SAR studies focusing on such dehydrogenated derivatives are critical for designing new steroids with improved potency, selectivity, or pharmacokinetic properties. By systematically synthesizing and testing derivatives of 6,7-Dehydro Levonorgestrel, researchers can elucidate the role of this specific structural feature and guide the development of future steroid-based drugs. mdpi.comnih.gov

Q & A

Q. What methodological best practices ensure rigor in levonorgestrel derivative research?

- Methodological Answer : Follow CONSORT guidelines for RCTs, including blinding, randomization, and ITT analysis. For preclinical studies, validate analytical methods per ICH Q2(R1). Use in silico modeling (e.g., popPK) to predict exposure-response relationships. Address ethical considerations via IRB approval and transparent adverse event reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.